THP Ether Acid Lability vs. MOM and MEM Ethers
Tetrahydropyranyl (THP) ethers exhibit an intermediate acid lability profile that differentiates them from both the more robust MOM ethers and the more readily cleaved EE ethers. Under standard stability screening conditions, THP ethers are stable at pH 4 and pH 9 at room temperature, stable to strong bases (LDA, t-BuOK), and stable to nucleophiles including RLi, RMgX, and enolates [1]. In contrast, MOM ethers require TFA or dilute HCl for deprotection, representing a significantly higher activation barrier [2]. This differential acid sensitivity enables orthogonal protection strategies where THP and MOM groups can be sequentially removed under distinct conditions.
| Evidence Dimension | Acid lability under standard conditions |
|---|---|
| Target Compound Data | THP ether: stable at pH 4 (RT); cleaved at pH 1 (RT) or pH <1 (100°C) [1] |
| Comparator Or Baseline | MOM ether: requires TFA or dilute HCl for deprotection [2]; EE ether: removed under CuCl₂·2H₂O (2-5 mol%) in refluxing 95% EtOH [3] |
| Quantified Difference | THP intermediate acid lability between MOM (strong acid required) and EE (very mild cleavage conditions); orthogonal selectivity window pH 1-4 differential |
| Conditions | Stability panel from Greene & Wuts (1999) standardized protecting group stability tables |
Why This Matters
This intermediate lability profile enables sequential deprotection in complex molecule synthesis without compromising other acid-sensitive functionalities.
- [1] Organic Chemistry Portal. Hydroxyl Protecting Groups Stability: THP-OR (Tetrahydropyranyl ether). Data compiled from Greene TW, Wuts PGM. Protective Groups in Organic Synthesis. 3rd ed. Wiley-Interscience; 1999. View Source
- [2] Chem-Station. Acetal Protective Groups: MOM ether deprotection requirements. 2014. View Source
- [3] Wang J, Zhang C, Qu Z, Hou Y, Chen B, Wu P. Copper(II) Chloride Dihydrate: A Catalytic Agent for the Deprotection of Tetrahydropyranyl Ethers (THP Ethers) and 1-Ethoxyethyl Ethers (EE Ethers). J Chem Res. 1999;23(4):294-295. View Source
